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molecular formula C15H15BrF2O B8474478 6'-Bromo-4-(difluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-Bromo-4-(difluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No. B8474478
M. Wt: 329.18 g/mol
InChI Key: HZOBUVDFWVHGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865911B2

Procedure details

Methyl 1-(4-bromo-2-iodobenzyl)-4-(difluoromethyl)cyclohexanecarboxylate (Intermediate 90, 2.3 g, 4.72 mmol) was dissolved in THF (30 mL). The atmosphere was exchanged to N2 (g), and the solution was cooled to −20° C. Isopropylmagnesium chloride—lithium chloride (1.3M in THF, 4.00 mL, 5.19 mmol) was added dropwise over one h. The reaction mixture was stirred at −20° C. for 40 min. The reaction mixture was removed from the cooling bath, and left to warm up to r.t., while stirred for 1.5 h. The reaction was stirred at r.t. overnight and then heated at 40° C. for 3 h. The reaction was cooled to r.t. and quenched with sat. NH4Cl. The resulting mixture was stirred overnight. The organic layer was collected and dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography (0-10% EtOAc in heptane) followed by preparative chromatography to give the title compound (0.562 g, 24% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 1.46-1.65 (m, 4 H), 1.75-1.96 (m, 5 H), 2.93 (s, 2 H), 6.00 (dt, 1 H), 7.51 (d, 1 H), 7.73 (d, 1 H), 7.83 (dd, 1 H).
Name
Methyl 1-(4-bromo-2-iodobenzyl)-4-(difluoromethyl)cyclohexanecarboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Intermediate 90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][C:7]2([C:16](OC)=[O:17])[CH2:12][CH2:11][CH:10]([CH:13]([F:15])[F:14])[CH2:9][CH2:8]2)=[C:4](I)[CH:3]=1.N#N.C([Mg]Cl)(C)C.[Cl-].[Li+]>C1COCC1>[Br:1][C:2]1[CH:21]=[C:20]2[C:5]([CH2:6][C:7]3([CH2:8][CH2:9][CH:10]([CH:13]([F:15])[F:14])[CH2:11][CH2:12]3)[C:16]2=[O:17])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Methyl 1-(4-bromo-2-iodobenzyl)-4-(difluoromethyl)cyclohexanecarboxylate
Quantity
2.3 g
Type
reactant
Smiles
BrC1=CC(=C(CC2(CCC(CC2)C(F)F)C(=O)OC)C=C1)I
Name
Intermediate 90
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CC2(CCC(CC2)C(F)F)C(=O)OC)C=C1)I
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.[Cl-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −20° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the cooling bath
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to r.t.
STIRRING
Type
STIRRING
Details
while stirred for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
The reaction was stirred at r.t. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 40° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to r.t.
CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0-10% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.562 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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